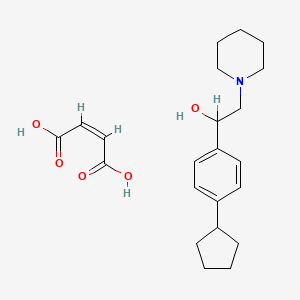
alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a cyclopentylphenyl group, a piperidine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate typically involves multiple steps, including the formation of the cyclopentylphenyl group, the piperidine ring, and the ethanol moiety. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents for carbon-carbon bond formation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve controlled temperatures and anhydrous environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylphenol: Shares the cyclopentylphenyl group but lacks the piperidine and ethanol moieties.
Piperazine derivatives: Contain the piperidine ring but differ in other structural aspects.
Uniqueness
Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
85690-00-2 |
|---|---|
Molecular Formula |
C22H31NO5 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C18H27NO.C4H4O4/c20-18(14-19-12-4-1-5-13-19)17-10-8-16(9-11-17)15-6-2-3-7-15;5-3(6)1-2-4(7)8/h8-11,15,18,20H,1-7,12-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WWZXZKFPMQDHMO-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















